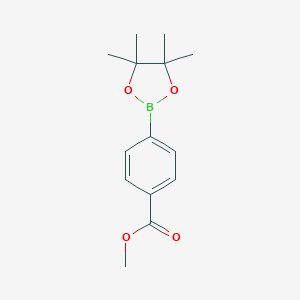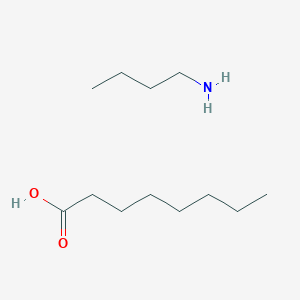
4,4'-联哌啶
描述
4,4’-Bipiperidine is a chemical compound used in various applications. It plays an important role as a photosensitizer and luminescent material . It is also used as a precursor to paraquat .
Synthesis Analysis
The synthesis of 4,4’-Bipiperidine utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The straightforward synthesis of 4,4’-Bipiperidine was first obtained in 1868 by the Scottish chemist Thomas Anderson via heating pyridine with sodium metal .Molecular Structure Analysis
The molecular formula of 4,4’-Bipiperidine is C10H20N2 . Its average mass is 168.279 Da and its monoisotopic mass is 168.162643 Da .Chemical Reactions Analysis
4,4’-Bipiperidine is an intermediate in the production of paraquat, a widely-used herbicide . In this process, pyridine is oxidized to 4,4’-bipyridine in a coupling reaction, followed by dimethylation to form paraquat . The reducing agent is N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene is produced by reduction of 4,4’-bipyridine in the presence of trimethylsilyl chloride .科学研究应用
Supramolecular Chemistry
4,4’-Bipiperidine: is extensively used in supramolecular chemistry, primarily as a bidentate coordinating ligand . It forms the backbone of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which are pivotal in creating highly ordered structures with potential applications in gas storage, separation technologies, and catalysis .
Molecular Electronics
In the field of molecular electronics, derivatives of 4,4’-Bipiperidine, such as viologens , are employed in the construction of molecular motors, machines, and switches. These compounds exhibit redox activity and electrochromic properties, making them suitable for creating responsive materials that change color or conductivity in response to environmental stimuli .
Photodynamic Therapy
Bipyridine: derivatives are used as photosensitizers in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. The ability of 4,4’-Bipiperidine to coordinate with metals makes it a valuable component in the design of these therapeutic agents .
Catalysis
The compound serves as a ligand for catalysts in various chemical reactions. Its strong coordination with metal centers is crucial in enhancing the efficiency and selectivity of catalytic processes, which is fundamental in the synthesis of complex organic molecules .
Environmental Sensing
4,4’-Bipiperidine derivatives are used to create environment-responsive materials . These materials can detect changes in the environment, such as pH or the presence of specific ions, and respond accordingly. This application is significant in the development of smart sensors and diagnostic tools .
Drug Design
In medicinal chemistry, 4,4’-Bipiperidine is a reactant for the synthesis of various pharmacologically active compounds. It’s used in the creation of antitubercular drugs , vasopressin1b receptor antagonists , and norepinephrine transporter inhibitors , which have implications in treating diseases like tuberculosis and disorders like depression .
Advanced Material Science
This compound is also a precursor for the synthesis of heterocyclic amide hydraphile synthetic cation transporters and small molecule activators of Gi proteins . These applications are crucial in the development of new materials with potential biomedical applications, such as in drug delivery systems .
Supramolecular Assemblies
Lastly, 4,4’-Bipiperidine is involved in the formation of supramolecular assemblies . These structures are essential in the development of new materials with unique mechanical, optical, and electronic properties, which can be tailored for specific high-tech applications .
作用机制
Target of Action
It’s structurally similar to 4-piperidino-piperidine, which targetsLiver carboxylesterase 1 in humans .
Mode of Action
It’s structurally related to biperiden, a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Biperiden’s mechanism of action involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, restoring balance .
Biochemical Pathways
Piperidine derivatives have been reported to inhibit various viruses, suggesting they may interact with viral replication pathways .
Result of Action
It’s structurally related to biperiden, which has effects in both the central and peripheral nervous systems .
Action Environment
4,4’-bipyridine derivatives, which are structurally similar, have been reported to exhibit solvatochromic and/or environment-responsive character .
安全和危害
未来方向
There is currently no information available on the future directions of 4,4’-Bipiperidine .
Relevant Papers Relevant papers on 4,4’-Bipiperidine include a review on Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials .
属性
IUPAC Name |
4-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRUOJLUPUJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352918 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bipiperidine | |
CAS RN |
15336-72-8 | |
| Record name | 4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4,4'-bipiperidine's interaction with its target varies depending on the application. For instance, as a ligand in perovskite solar cells, it embeds within 3D perovskites, facilitating the formation of 2D-3D perovskite materials. This passivation reduces defect states within the perovskite layer, ultimately improving both photovoltaic performance and device stability []. In contrast, as a building block for NK1 receptor antagonists like casopitant, 4,4'-bipiperidine contributes to the molecule's binding affinity for the NK1 receptor. This binding interaction disrupts the neurokinin signaling pathway, potentially offering therapeutic benefits in conditions like major depressive disorders [].
ANone: 4,4'-Bipiperidine has the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. While the provided research doesn't delve into detailed spectroscopic characterization, it's worth noting that 4,4'-bipiperidine can exist in different conformations due to the flexibility of the piperidine rings. Techniques like NMR spectroscopy could be employed to elucidate its conformational preferences and structural details in solution.
A: 4,4'-bipiperidine demonstrates good stability when incorporated into perovskite solar cells, contributing to enhanced device longevity []. In polyimide-clay nanocomposites, 4,4'-bipiperidine dihydrochloride acts as an effective organoclay modifier. This modification leads to improved tensile properties, enhanced thermal behavior, and increased solvent resistance in the resulting nanocomposite films [].
A: While 4,4'-bipiperidine itself might not be a catalyst, it plays a crucial role in catalytic systems. For example, it serves as a supporting material for colloidal rhodium catalysts used in the hydrogenation of paraquat. Notably, catalysts supported on 4,4'-bipiperidine exhibit enhanced activity compared to unsupported counterparts, highlighting its significance in influencing catalytic performance [].
A: Computational studies employing density functional theory (DFT) have been conducted on 4,4'-bipiperidine-containing complexes. These calculations provide insights into the geometry and electronic properties of these complexes, offering valuable information for understanding their behavior and interactions [, ].
A: Research on ditercalinium, a DNA bis-intercalator, highlights the crucial role of the 4,4'-bipiperidine linker in its antitumor activity. Modifications to this linker, such as introducing additional methylene groups, significantly impact the compound's pharmacological properties. While adding one methylene group retains antitumor activity, further additions diminish or abolish it, suggesting a delicate balance between linker flexibility and biological activity []. In another study, methyl substitutions on the 7H-pyridocarbazole monomers and dimers, linked by 4,4′-bipiperidine, resulted in modified DNA binding affinities and antitumor activities. Notably, methyl substitutions at specific positions led to active monomers and dimers with improved therapeutic indices compared to the unsubstituted parent compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
